molecular formula C20H31N4O16P B1199710 Cmp-nana CAS No. 3063-71-6

Cmp-nana

Cat. No.: B1199710
CAS No.: 3063-71-6
M. Wt: 614.5 g/mol
InChI Key: TXCIAUNLDRJGJZ-BILDWYJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CMP-sialic acid, also known as cytidine monophosphate sialic acid, is an activated form of sialic acid that plays a crucial role in the biosynthesis of sialic acid-containing complex carbohydrates. Sialic acids are a family of over 50 related nine-carbon sugars derived from neuraminic acid or deaminoneuraminic acid. These sugars are found at the terminal positions of glycoproteins and glycolipids on cell surfaces, where they are involved in various biological processes, including cell-cell recognition, communication, and immune response .

Mechanism of Action

Target of Action

CMP acetylneuraminic acid (CMP-NANA), also known as CMP-N-acetylneuraminic acid, primarily targets the enzyme CMP-N-acetylneuraminic acid hydroxylase . This enzyme is responsible for converting CMP-N-acetylneuraminic acid (CMP-NeuAc) to CMP-N-glycolylneuraminic acid (CMP-NeuGc) .

Mode of Action

This compound interacts with its target enzyme, CMP-N-acetylneuraminic acid hydroxylase, by serving as a substrate for the enzyme . The enzyme catalyzes the hydroxylation of this compound, converting it into CMP-N-glycolylneuraminic acid (CMP-NeuGc) . This reaction is facilitated by the presence of a hydrogen donor, such as NADH or NADPH .

Biochemical Pathways

The conversion of this compound to CMP-NeuGc by CMP-N-acetylneuraminic acid hydroxylase is a key step in the biosynthesis of the sialic acid N-glycolylneuraminic acid (Neu5Gc) . This process involves the activation of sialic acid to the monophosphate diester CMP-sialic acid, which is then transported into the Golgi apparatus and serves as a substrate for linkage-specific sialyltransferases .

Pharmacokinetics

It is known that glycosylation, a process in which this compound plays a key role, can significantly impact the stability, solubility, bioavailability, and pharmacokinetics of biotherapeutic proteins .

Result of Action

The action of this compound results in the production of Neu5Gc, a sialic acid that is incorporated into glycoconjugates . This incorporation can have significant effects at the molecular and cellular levels, potentially contributing to various biological processes and disease states .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of Neu5Gc in the diet can lead to its metabolic incorporation into endogenous glycoconjugates, which can interact with circulating anti-Neu5Gc antibodies and potentiate chronic inflammation . Additionally, the expression and activity of CMP-N-acetylneuraminic acid hydroxylase, the enzyme that this compound targets, can be influenced by the cellular environment .

Safety and Hazards

CMP-NANA is not classified as a hazardous substance or mixture . It does not contain components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher .

Future Directions

CMP-NANA has potential applications in the field of glycoengineering, particularly in the development of therapeutic proteins . Future research may focus on optimizing the synthesis process and exploring new applications in medicine and biotechnology .

Preparation Methods

Synthetic Routes and Reaction Conditions

CMP-sialic acid can be synthesized through chemoenzymatic methods. One common approach involves the use of sialic acid aldolase and CMP-sialic acid synthetase enzymes. The reaction typically requires substrates such as N-acetylneuraminic acid (sialic acid), cytidine triphosphate (CTP), and a divalent cation like magnesium . The reaction conditions often include a pH range of 8 to 9.5 and a temperature range suitable for enzyme activity .

Industrial Production Methods

Industrial production of CMP-sialic acid involves the use of bacterial CMP-sialic acid synthetases, which are more stable and easier to produce in large quantities. These enzymes are sourced from pathogenic bacteria such as Neisseria meningitidis and Escherichia coli . The production process includes fermentation, enzyme extraction, and purification steps to obtain high yields of CMP-sialic acid .

Chemical Reactions Analysis

Types of Reactions

CMP-sialic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

CMP-sialic acid is unique compared to other nucleotide sugars due to its specific role in sialylation. Similar compounds include:

CMP-sialic acid’s unique role in sialylation and its involvement in various biological processes make it a valuable compound for research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Cmp-nana involves the conversion of a starting material into the desired compound through a series of chemical reactions.", "Starting Materials": [ "N-acetylneuraminic acid", "Chloroacetic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: N-acetylneuraminic acid is reacted with chloroacetic acid in the presence of sodium hydroxide to form N-acetylneuraminic acid chloroacetamide.", "Step 2: N-acetylneuraminic acid chloroacetamide is then reacted with methanol and hydrochloric acid to form N-acetylneuraminic acid methyl ester chloroacetamide.", "Step 3: N-acetylneuraminic acid methyl ester chloroacetamide is hydrolyzed with sodium hydroxide to form Cmp-nana.", "Step 4: The resulting solution is neutralized with hydrochloric acid and the product is isolated by precipitation with sodium chloride and water." ] }

3063-71-6

Molecular Formula

C20H31N4O16P

Molecular Weight

614.5 g/mol

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C20H31N4O16P/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34)/t8-,9+,10+,12+,13+,14+,15+,16+,17+,20+/m0/s1

InChI Key

TXCIAUNLDRJGJZ-BILDWYJOSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O

physical_description

Solid

synonyms

Acetylneuraminic Acid, CMP
Acid, CMP Acetylneuraminic
Acid, CMP-Sialic
CMP Acetylneuraminic Acid
CMP Sialic Acid
CMP-NANA
CMP-Sialic Acid
Cytidine Monophosphate N Acetylneuraminic Acid
Cytidine Monophosphate N-Acetylneuraminic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cmp-nana
Reactant of Route 2
Cmp-nana
Reactant of Route 3
Cmp-nana
Reactant of Route 4
Cmp-nana
Reactant of Route 5
Cmp-nana
Reactant of Route 6
Cmp-nana
Customer
Q & A

Q1: How does CMP-NANA interact with bacteria, and what are the downstream effects?

A1: this compound is utilized by certain bacteria, notably Neisseria gonorrhoeae and Neisseria meningitidis, to modify their lipooligosaccharide (LOS) structure through sialylation. The bacterial enzyme responsible for this process is lipooligosaccharide α-2,3-sialyltransferase (Lst) []. Lst transfers sialic acid from this compound, obtained from the host, to the terminal galactose of the LOS molecule [, , , , ].

  • Serum resistance: Sialylation masks the LOS from bactericidal IgM antibodies present in the host serum, thereby conferring resistance to complement-mediated killing [, , , , , ].
  • Immune evasion: Sialylation reduces binding of other antibodies and hinders recognition by phagocytes, contributing to immune evasion [, , , ].
  • Neutrophil suppression: Recent studies indicate that sialylated N. gonorrhoeae can suppress neutrophil activation, including oxidative burst and granule exocytosis, further enhancing bacterial survival [].

Q2: Does the level of Lst expression influence the effectiveness of sialylation?

A2: Yes, the level of Lst expression significantly impacts LOS sialylation and its downstream consequences. Research shows that higher Lst expression levels, as observed in N. gonorrhoeae compared to N. meningitidis, correlate with increased sialylation rates, enhanced resistance to complement, and better colonization of the murine genital tract [].

Q3: Are there any host factors that can influence the sialylation process?

A3: Yes, research suggests that lactate, a common metabolic byproduct, can enhance the sialylation of gonococcal LOS by this compound. This enhancement is not due to direct activation of the sialyltransferase but appears to involve metabolic events within the bacteria [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H28N4O18P. It has a molecular weight of 636.4 g/mol.

Q5: How was the presence of this compound confirmed in biological samples?

A5: The presence of this compound in human blood cell extracts, a crucial finding in understanding gonococcal serum resistance, was confirmed using a combination of techniques. Initial purification steps involved dialysis, ion-exchange chromatography, and high-performance liquid chromatography (HPLC) []. Mass spectrometry provided definitive confirmation of its presence in the purified fractions [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.